molecular formula C27H28O5 B4291015 2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane

2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane

Cat. No.: B4291015
M. Wt: 432.5 g/mol
InChI Key: JSRSLTCFTYHIRT-UHFFFAOYSA-N
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Description

2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (CAS Registry Number: 29704-64-1) is a chiral, heteroatom-rich chemical building block of interest in synthetic organic chemistry. The compound features the 6,8-dioxabicyclo[3.2.1]octane skeleton, a rigid, bridged ring system that is a recognized scaffold in chemical synthesis . This specific derivative is functionalized with benzyloxy groups at the 2, 3, and 4 positions, which act as protective groups for hydroxyl functions, enhancing the compound's stability and modifying its reactivity for targeted synthetic applications. The 6,8-dioxabicyclo[3.2.1]octane core is found in various biologically relevant molecules and is derived from renewable resources like the platform chemical levoglucosenone . This structure is a key intermediate in constructing more complex molecules, including those explored for pharmaceutical development. For instance, related 6,8-dioxabicyclo[3.2.1]octane structures are utilized in creating SGLT2 inhibitors for diabetes treatment and as tropane-like ligands for the human dopamine transporter . This product is intended for research purposes as a protected synthetic intermediate, providing a versatile chiral template for the discovery and development of new chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRSLTCFTYHIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane is a complex organic compound notable for its unique bicyclic structure and the presence of three benzyloxy groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design. Its molecular formula is C27H30O5C_{27}H_{30}O_{5} with a molecular weight of approximately 432.19 g/mol .

Structural Characteristics

The structural composition of this compound includes:

  • Bicyclic Framework : Comprising two oxygen atoms incorporated within the rings.
  • Benzyloxy Groups : Three benzyloxy substituents that significantly influence the compound's chemical properties and biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Antiproliferative Activity

Studies have shown that derivatives of dioxabicyclo compounds can act as antiproliferative agents against various cancer cell lines. For instance:

  • In vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the micromolar range .
  • Mechanism of Action : The mechanism through which these compounds exert their effects may involve the inhibition of specific protein kinases or interference with cell signaling pathways critical for tumor growth.

Potential Applications

The unique structure of this compound suggests several potential applications:

  • Carbohydrate Mimics : Its structural similarity to carbohydrate molecules positions it as a candidate for studying carbohydrate-protein interactions or developing carbohydrate-based therapeutics .
  • Drug Development : The synthesis of this compound can serve as a precursor for more complex molecules, enhancing its utility in medicinal chemistry .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 Value (μM)Cell Line
5-[1-(2-phenylhydrazinyl)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trioneAntiproliferative13.3MCF-7
Dioxabicyclo derivativesAnticancer activityVaries (0.15 - 1.4)PANC 1, HeLa
Sodium-glucose co-transporter inhibitorsInhibitionNot specifiedVarious

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Cationic Ring-opening Polymerization : This reaction can be initiated using strong Lewis acids such as boron trifluoride or aluminum chloride .
  • Functional Group Modifications : Selective removal of benzyloxy groups allows for the introduction of new functionalities that may enhance biological activity.

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile precursor in organic synthesis due to its ability to undergo selective modifications:

  • Cationic Ring-Opening Polymerization: This reaction can be initiated using Lewis acids like boron trifluoride or aluminum chloride, allowing for the formation of polymers with tailored properties .
  • Intermediate for Complex Molecules: The benzyloxy groups can be selectively removed to introduce new functionalities, making this compound valuable in the synthesis of complex organic molecules .

Research indicates that compounds structurally similar to 2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane exhibit various biological activities:

  • Carbohydrate Mimicry: The structure resembles sugar molecules, suggesting potential applications in designing carbohydrate-based drugs or studying carbohydrate-protein interactions .
  • Therapeutic Potential: Preliminary studies suggest that derivatives of this compound may have pharmacological effects, warranting further investigation into their mechanisms of action.

Case Studies

Several studies have explored the applications and implications of using this compound in various fields:

Case Study 1: Synthesis of Carbohydrate Mimetics

A study demonstrated the utility of this compound in synthesizing carbohydrate mimetics that could potentially inhibit glycosylation processes in pathogenic bacteria. The benzyloxy groups were successfully removed to yield functionalized sugar analogs that showed promise in biological assays .

Case Study 2: Polymer Science

In polymer chemistry, the cationic polymerization of this compound led to novel materials with enhanced mechanical properties and thermal stability. The resultant polymers were characterized using various spectroscopic techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 6,8-dioxabicyclo[3.2.1]octane scaffold is a versatile template modified for diverse applications. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of 6,8-Dioxabicyclo[3.2.1]octane Derivatives

Compound Name Substituents/Modifications Key Properties/Applications References
2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane 2-, 3-, 4-benzyloxy groups High solubility in CH₂Cl₂; studied for polymerization potential
Ertugliflozin 4-Chloro-3-(4-ethoxybenzyl)phenyl, hydroxymethyl SGLT2 inhibitor; antidiabetic drug; cocrystallized with l-pyroglutamic acid for stability
Brevicomin Methyl and alkyl substituents Pheromone activity in bark beetles; synthesized via ring-closing metathesis
6,8-Dioxabicyclo[3.2.1]octan-7-one Ketone group at C7 Polymer precursor; distinct reactivity due to carbonyl group
Levoglucosenone Fused cellulose-derived structure Platform chemical from biomass pyrolysis; undergoes rearrangements

Key Comparative Insights

In contrast, ertugliflozin incorporates electron-withdrawing substituents (e.g., chloro, ethoxybenzyl) that stabilize the core for pharmaceutical use . Brevicomin’s small alkyl groups allow efficient synthesis via metathesis, highlighting how substituent size dictates synthetic accessibility .

Polymerization Behavior :

  • The parent 6,8-dioxabicyclo[3.2.1]octane undergoes ring-opening polymerization using Lewis acids like BF₃·OEt₂ . The target compound ’s bulky benzyloxy groups may slow polymerization kinetics compared to simpler derivatives (e.g., 6,8-dioxabicyclo[3.2.1]oct-3-ene) .

Biological Activity :

  • While the target compound lacks reported bioactivity, ertugliflozin demonstrates how functionalization (e.g., hydroxymethyl, chlorophenyl) converts the bicyclic core into a drug scaffold .
  • Brevicomin ’s pheromone activity relies on stereochemistry; its (1S,5R)-configuration is critical for insect communication, a feature shared with other chiral bicyclic derivatives .

Synthetic Utility: Derivatives like levoglucosenone undergo skeletal rearrangements (e.g., DAST-promoted fluorinations) to yield fluorinated compounds , whereas the target compound’s benzyloxy groups may direct reactivity toward ether cleavage or hydrogenolysis.

Q & A

Q. Key Considerations :

  • Stereochemical control : Benzyloxy substituents influence steric and electronic effects, requiring precise reaction optimization .

What spectroscopic techniques are most effective for structural elucidation of 6,8-dioxabicyclo[3.2.1]octane derivatives?

Q. Basic

  • GC/MS with chiral gas chromatography : Resolves enantiomers and determines absolute configuration .
  • NMR spectroscopy : 2D NMR (e.g., COSY, NOESY) clarifies stereochemistry and substituent positioning .
  • X-ray crystallography : Provides definitive bond lengths and angles (e.g., deviations <0.02 Å for 7-methylidene derivatives) .

Advanced Tip : Combine computational models (B3LYP/6-31G*) to validate NMR or X-ray data .

How do skeletal rearrangement reactions of 6,8-dioxabicyclo[3.2.1]octane derivatives proceed under different conditions (e.g., SOCl₂ vs. Appel conditions)?

Q. Advanced

  • SOCl₂-promoted rearrangement : Forms chlorinated intermediates, leading to C4→C2/C3 migrations via carbocation pathways .
  • Appel conditions (CCl₄/PPh₃) : Generates alkoxytriphenylphosphonium intermediates, enabling similar rearrangements with reduced side reactions .

Q. Data Comparison :

ConditionYield (%)Major Product
SOCl₂65–752-Chloro-6,8-dioxabicyclo...
Appel (CCl₄/PPh₃)70–803-Benzyloxy-6,8-dioxabicyclo

What computational methods are used to predict the stability and geometry of substituted 6,8-dioxabicyclo[3.2.1]octane systems?

Q. Advanced

  • MP2/6-311++G //B3LYP/6-31G***: Accurately predicts bond lengths (deviations ≤0.02 Å) and dihedral angles (≤3.5°) for methylidene derivatives .
  • Transition state analysis : Identifies energy barriers for rearrangements (e.g., DAST-induced migrations) .

Application : Use DFT to model competing reaction pathways and optimize synthetic routes .

What are the typical challenges in achieving stereochemical control during the synthesis of trisubstituted 6,8-dioxabicyclo[3.2.1]octane derivatives?

Q. Basic

  • Steric hindrance : Bulky benzyloxy groups at C2, C3, and C4 impede nucleophilic attacks .
  • Competing pathways : Acidic conditions may trigger undesired rearrangements or ring-opening .

Solution : Use chiral auxiliaries (e.g., Sharpless asymmetric dihydroxylation) or enantioselective RCM .

How can ring-opening polymerization of 6,8-dioxabicyclo[3.2.1]octane derivatives be optimized for specific polymer properties?

Q. Advanced

  • Initiators : Boron trifluoride etherate yields high-molecular-weight polymers with controlled branching .
  • Temperature control : Lower temperatures (0–25°C) favor linear polymers, while higher temps increase cross-linking .

Q. Table :

InitiatorMₙ (g/mol)Đ (Dispersity)
BF₃·OEt₂15,0001.2
Sn(OTf)₂8,5001.5

What biological activities are associated with natural products containing the 6,8-dioxabicyclo[3.2.1]octane moiety?

Q. Basic

  • Antiviral : Cyclodidemniserinol trisulfate inhibits HIV-1 integrase .
  • Pheromones : exo-Brevicomin acts as a bark beetle aggregation pheromone .

Advanced Insight : Structural diversity in this scaffold enables activity against multiple targets (e.g., SGLT2 inhibitors like ertugliflozin) .

What strategies are employed to resolve conflicting data in the characterization of bicyclic ketal derivatives?

Q. Advanced

  • Cross-validation : Combine X-ray, NMR, and computational models to confirm stereochemistry .
  • Controlled degradation : Partial hydrolysis or derivatization (e.g., acetylation) clarifies ambiguous signals .

Case Study : Conflicting NOE data for C4 substituents resolved via MP2-calculated conformer populations .

How does the presence of benzyloxy groups influence the reactivity of the 6,8-dioxabicyclo[3.2.1]octane system?

Q. Basic

  • Electron donation : Benzyloxy groups stabilize carbocations during rearrangements .
  • Steric protection : Bulky substituents reduce nucleophilic attack at C4, favoring ring-opening at C6/C8 .

Advanced Note : Benzyl ethers can be selectively deprotected (e.g., H₂/Pd-C) for further functionalization .

What are the key considerations in designing enantioselective syntheses of 6,8-dioxabicyclo[3.2.1]octane-based pheromones?

Q. Advanced

  • Chiral pool strategy : Start from enantiopure diols or sugars .
  • Asymmetric catalysis : Sharpless dihydroxylation or Zn(Cu)-mediated conjugate additions .

Example : (+)-exo-Brevicomin synthesized via RCM desymmetrization (92% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane

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